molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0

Myristic acid, [1-14C]

Cat. No.: B579962
CAS No.: 17029-30-0
M. Wt: 230.368
InChI Key: TUNFSRHWOTWDNC-HKGQFRNVSA-N
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Description

Myristic acid, [1-14C] is a radiolabeled form of myristic acid, a naturally occurring saturated fatty acid also known as tetradecanoic acid. The radiolabeling involves the incorporation of carbon-14 at the first carbon position of the fatty acid chain. This compound is widely used in scientific research to trace and study metabolic pathways, lipid biochemistry, and protein modifications.

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Trimyristin: Myristic acid can be obtained by hydrolyzing trimyristin, a triglyceride found in nutmeg and other sources.

    Radiolabeling: The incorporation of carbon-14 is achieved through a series of organic synthesis steps, starting with a precursor molecule that contains the carbon-14 isotope. The labeled precursor is then subjected to a series of reactions to form myristic acid, [1-14C].

Industrial Production Methods: Industrial production of myristic acid typically involves the extraction and hydrolysis of natural fats and oils, such as coconut oil and palm kernel oil, which are rich sources of myristic acid . The radiolabeling process is carried out in specialized facilities equipped to handle radioactive materials.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.

Major Products:

    Oxidation: Myristyl aldehyde, myristyl alcohol.

    Reduction: Myristyl alcohol.

    Esterification: Methyl myristate, ethyl myristate.

Scientific Research Applications

Myristic acid, [1-14C] is extensively used in various fields of scientific research:

Mechanism of Action

Myristic acid, [1-14C] exerts its effects primarily through its incorporation into lipid molecules and proteins. The radiolabel allows researchers to track the movement and transformation of the fatty acid within biological systems. Myristic acid is known to undergo myristoylation, a process where it is covalently attached to the N-terminal glycine of proteins, facilitating membrane association and protein-protein interactions .

Comparison with Similar Compounds

    Palmitic Acid: Another saturated fatty acid with a longer carbon chain (16 carbons).

    Stearic Acid: A saturated fatty acid with an 18-carbon chain.

    Lauric Acid: A saturated fatty acid with a shorter carbon chain (12 carbons).

Uniqueness of Myristic Acid, [1-14C]:

Myristic acid, [1-14C] is a valuable tool in scientific research, offering insights into lipid metabolism, protein modifications, and various biological processes. Its unique properties and applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(114C)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-HKGQFRNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313228
Record name Tetradecanoic-1-14C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17029-30-0
Record name Tetradecanoic-1-14C acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17029-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic-1-14C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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